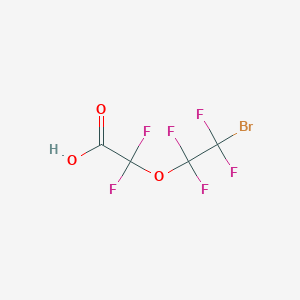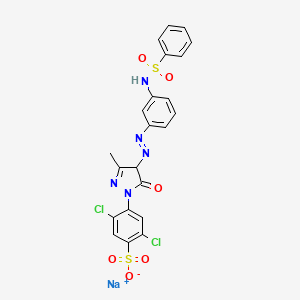![molecular formula C31H19Cl2N5Na2O9S2 B14409051 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 72894-31-6](/img/structure/B14409051.png)
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its specific reactivity and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and reduction to form the amino group. The subsequent steps involve the introduction of the quinoxaline moiety and other functional groups through a series of condensation and substitution reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are chosen based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its unique optical properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonyl chloride
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
特性
CAS番号 |
72894-31-6 |
|---|---|
分子式 |
C31H19Cl2N5Na2O9S2 |
分子量 |
786.5 g/mol |
IUPAC名 |
disodium;1-amino-4-[4-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H21Cl2N5O9S2.2Na/c1-38(31(41)15-7-9-18-20(11-15)37-30(33)29(32)36-18)13-14-6-8-19(22(10-14)48(42,43)44)35-21-12-23(49(45,46)47)26(34)25-24(21)27(39)16-4-2-3-5-17(16)28(25)40;;/h2-12,35H,13,34H2,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChIキー |
KVZJATFSWGGAAD-UHFFFAOYSA-L |
正規SMILES |
CN(CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


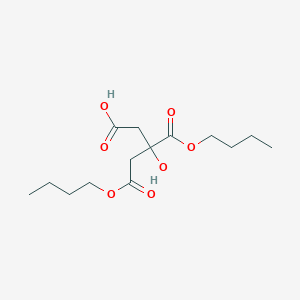
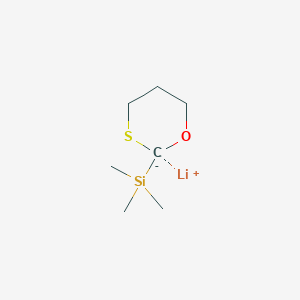
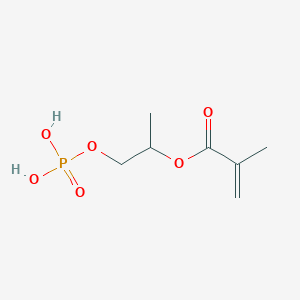
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
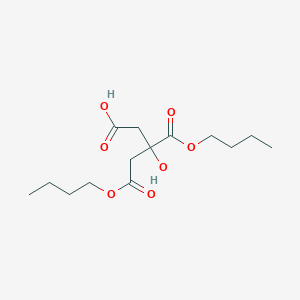
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
